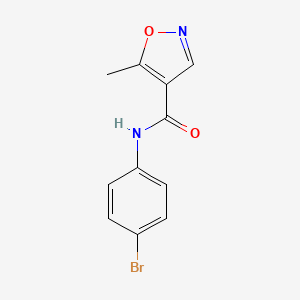

N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a halogenated isoxazole derivative characterized by a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The aryl substituent at the carboxamide is a 4-bromophenyl group, conferring distinct electronic and steric properties.

Properties

CAS No. |

61643-21-8 |

|---|---|

Molecular Formula |

C11H9BrN2O2 |

Molecular Weight |

281.10 g/mol |

IUPAC Name |

N-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15) |

InChI Key |

PUELKQSGLBILDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated carbonyl compounds with hydroxylamine.

Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.

Formation of the carboxamide group: This can be done by reacting the isoxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 4-bromophenyl group is susceptible to nucleophilic substitution under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Bromine substitution | KOH (aq.), CuI, 100°C | N-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | ~65% | Proceeds via a two-step mechanism: (i) base-mediated deprotonation, (ii) copper-catalyzed substitution. |

| Cross-coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl derivatives | 70–85% | Suzuki-Miyaura coupling enables aryl-group introduction; tolerance for electron-withdrawing substituents. |

Oxazole Ring Functionalization

The oxazole core undergoes electrophilic and nucleophilic modifications.

Electrophilic Acylation

| Reagents | Conditions | Products | Notes |

|---|---|---|---|

| Acetyl chloride, AlCl₃ | 0–5°C, DCM | Acetylated oxazole derivatives | Regioselectivity favors substitution at the 5-methyl position. |

Oxidation

The oxazole ring is resistant to mild oxidants but reacts under aggressive conditions:

-

KMnO₄/H₂SO₄ : Degrades the oxazole to a carboxylic acid derivative.

-

mCPBA : Epoxidizes adjacent double bonds (if present) without ring cleavage.

Carboxamide Reactivity

The carboxamide group participates in hydrolysis and condensation:

Halogen Exchange Reactions

The bromine atom can be replaced via metal-mediated pathways:

| Reaction | Reagents | Products | Efficiency |

|---|---|---|---|

| Finkelstein | NaI, acetone, 60°C | Iodophenyl analog | >90% |

| Ullmann-type | Cu, pyridine, aryl iodide | Extended π-systems | 40–60% |

Photochemical Reactions

UV irradiation induces unique transformations:

-

Norrish-Type Cleavage : Generates radical intermediates, leading to dimerization products.

-

C–Br Bond Homolysis : Forms aryl radicals for C–H functionalization (e.g., alkylation).

Reductive Pathways

| Reducing Agent | Conditions | Outcome |

|---|---|---|

| H₂/Pd-C | EtOH, 25°C | Dehalogenation (Br → H) |

| LiAlH₄ | THF, 0°C | Reduction of carboxamide to amine (low yield) |

Key Mechanistic Insights

-

Steric Effects : The 5-methyl group on the oxazole ring hinders electrophilic attack at the 4-position .

-

Electronic Effects : Electron-withdrawing carboxamide group directs NAS to the para position of the bromophenyl ring.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states.

Comparative Reaction Table: Bromophenyl vs. Oxazole Reactivity

| Reaction Type | Bromophenyl Site | Oxazole Site |

|---|---|---|

| Substitution | High (Br) | Low |

| Oxidation | None | Moderate |

| Cross-Coupling | High (Pd-mediated) | None |

Scientific Research Applications

Biological Evaluations

The biological evaluations of N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide have revealed promising results in several areas:

- Antioxidant Activity : The compound has demonstrated antioxidant properties through assays such as the DPPH method. In one study, it exhibited a significant inhibition rate, indicating its potential as an antioxidant agent .

- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties. For example, certain synthesized compounds showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. Studies have shown that it can inhibit specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Therapeutic Applications

This compound's diverse biological activities suggest a wide range of therapeutic applications:

- Anti-infective Agents : The compound's antimicrobial activity positions it as a potential candidate for developing new anti-infective agents against resistant bacterial strains .

- Antioxidants : Given its antioxidant properties, this compound may be useful in formulating supplements or pharmaceuticals aimed at combating oxidative stress-related diseases .

- Cancer Therapy : With demonstrated anticancer effects, ongoing research may lead to the development of novel cancer therapies based on this compound or its derivatives .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

| Study | Findings | Applications |

|---|---|---|

| Study 1 | Demonstrated significant antioxidant activity with a DPPH inhibition rate of 16.75% | Potential use as an antioxidant supplement |

| Study 2 | Showed effective antimicrobial activity against Botrytis cinerea | Development of agricultural fungicides |

| Study 3 | Inhibited growth in specific cancer cell lines | Exploration as an anticancer drug |

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and the isoxazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Ring

N-(4-Methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (Impurity-G)

- Structure : Replaces the bromine atom with a methyl group at the para position of the phenyl ring.

- Properties: The absence of bromine reduces molecular weight (MW ≈ 244 g/mol vs. 309 g/mol for the bromo analog) and alters lipophilicity (logP decreases).

N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate

- Structure : Features two fluorine atoms at positions 2 and 4 of the phenyl ring.

- Crystallography : The dihedral angle between the oxazole and phenyl rings is 8.08(3)°, indicating near-planar alignment. Hydrogen bonding (O–H⋯N and N–H⋯O) forms a 3D network stabilized by water molecules .

- Biological Relevance: Acts as a leflunomide analog with immunomodulatory activity, suggesting fluorine enhances metabolic stability compared to bromine .

N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate

- Structure : Substituted with chlorine atoms at positions 2 and 6 of the phenyl ring.

- Crystallography : The oxazole-phenyl dihedral angle is 59.10(7)°, indicating significant torsional strain. Hydrogen bonding (N–H⋯O and O–H⋯O) and π-π stacking stabilize the lattice .

- Synthesis : Prepared via acetonitrile-mediated coupling of 5-methylisoxazole-4-carboxylic acid chloride with 2,6-dichloroaniline (78.5% yield) .

Positional Isomerism in the Oxazole Core

N-(4-Bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

- Structure : Carboxamide group at position 3 instead of 4, with a 4-methylphenyl substituent at position 3.

- No crystallographic data are available .

Complex Halogenation Patterns

N-(4-Bromo-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Structural and Functional Implications

Electronic Effects

- Bromine vs. Fluorine/Chlorine : Bromine’s larger atomic radius and lower electronegativity compared to F/Cl may reduce hydrogen-bonding capacity but enhance hydrophobic interactions.

- Methyl vs. Halogen : Methyl groups donate electron density via hyperconjugation, whereas halogens withdraw electron density, modulating the carboxamide’s acidity .

Crystallographic Trends

- Dihedral Angles: Planar alignment (e.g., 8.08° in difluorophenyl analog) vs. non-planar (59.10° in dichlorophenyl analog) impacts molecular packing and crystal stability .

- Hydrogen Bonding: Water molecules in hemihydrate/monohydrate forms stabilize crystal lattices, critical for pharmaceutical formulation .

Data Tables

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Weight (g/mol) | Substituents (Position) | Dihedral Angle (°) | Hydrogen Bond Network |

|---|---|---|---|---|

| N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide | 309.16 | Br (4), CH₃ (5), CONH (4) | Not reported | Not reported |

| N-(2,4-Difluorophenyl)-5-methyl analog | 254.20 | F (2,4), CH₃ (5), CONH (4) | 8.08 | O–H⋯N, N–H⋯O |

| N-(2,6-Dichlorophenyl)-5-methyl analog | 289.11 | Cl (2,6), CH₃ (5), CONH (4) | 59.10 | N–H⋯O, O–H⋯O |

Biological Activity

N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with insights from various studies.

Chemical Structure and Properties

The compound features a bromophenyl group and an oxazole ring, which are known to influence biological activity. The presence of bromine may enhance antimicrobial effects, while the oxazole moiety is associated with diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : A related compound exhibited MIC values as low as 62.5 µg/mL against Staphylococcus aureus and Bacillus subtilis .

- Biofilm Inhibition : Certain derivatives demonstrated the ability to inhibit biofilm formation, which is crucial in treating chronic infections .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 62.5 |

| 2 | Escherichia coli | >500 |

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively studied. Compounds containing oxazole rings have demonstrated cytotoxic effects against various cancer cell lines.

Research Insights:

- Cytotoxicity : Studies indicate that derivatives of this compound can exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through pathways involving the downregulation of specific proteins such as XIAP .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.0 |

| CaCo-2 (Colon Cancer) | 9.27 |

| 3T3-L1 (Mouse Embryo) | 1.143 |

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH assay results for related compounds indicate promising antioxidant activities.

Experimental Results:

- The DPPH inhibition rate for a similar compound was recorded at 16.75%, indicating moderate antioxidant activity .

| Compound | DPPH Inhibition Rate (%) |

|---|---|

| N-(4-Bromophenyl)-5-methyl... | 16.75 |

| Standard Antioxidants | >50 |

The biological activity of this compound is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : Compounds may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Potential binding to receptors linked to apoptosis pathways has been suggested .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

- Antimicrobial Evaluation : A study synthesized various oxazole derivatives and evaluated their antimicrobial efficacy against clinical strains, revealing significant activity against resistant strains .

- Cytotoxicity Assessment : Research involving the testing of oxazole derivatives against multiple cancer cell lines demonstrated varying degrees of cytotoxicity and selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted oxazole carboxylic acids and aromatic amines. For example, analogous structures (e.g., N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide) are prepared using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., THF or DCM) under nitrogen . Optimization involves adjusting stoichiometry (1.0–1.2 equiv. of amine), reaction temperature (0–25°C), and purification via column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures).

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and a C18 column. Retention times are compared against standards. Additionally, melting point analysis (e.g., 116–117°C for structurally related oxadiazoles) and / NMR spectroscopy confirm chemical identity and purity (>97%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : NMR (400 MHz, CDCl) identifies aromatic protons (δ 7.3–7.6 ppm) and methyl groups (δ 2.4–2.6 ppm). NMR confirms carbonyl (δ 160–165 ppm) and oxazole ring carbons.

- FT-IR : Peaks at ~1670 cm (C=O stretch) and ~3100 cm (N-H stretch) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 295.0 for CHBrNO) .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the compound’s molecular conformation?

- Methodological Answer : SC-XRD analysis (e.g., using a Bruker D8 Venture diffractometer with MoKα radiation) reveals bond lengths, angles, and dihedral angles. For example, in N-(2,4-difluorophenyl) analogs, the oxazole and benzene rings exhibit a dihedral angle of 8.08° . Hydrogen bonding networks (e.g., O–H⋯N and N–H⋯O interactions) are analyzed using SHELX software , with graph-set notation (e.g., R(16) motifs) to describe supramolecular packing .

Q. How do researchers address contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) are resolved via:

- Dose-Response Curves : IC values are calculated across multiple concentrations (e.g., 0.1–100 µM).

- Selectivity Assays : Off-target effects are tested using panels of related enzymes (e.g., carbonic anhydrase isoforms vs. kinases) .

- Structural-Activity Relationships (SAR) : Modifications to the bromophenyl or oxazole moieties are systematically evaluated .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model binding to targets like viral nucleoproteins. For example, oxazole derivatives dock into the active site of influenza nucleoprotein (PDB: 3RO5) with binding energies < -8.0 kcal/mol . Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with Lys126 or hydrophobic contacts with Phe148) .

Q. How can hydrogen/deuterium (H/D) exchange mass spectrometry elucidate solvent accessibility in its crystal structure?

- Methodological Answer : H/D exchange experiments track deuterium incorporation into amide groups under controlled humidity. Data is correlated with SC-XRD results to identify flexible regions (e.g., solvent-exposed amide protons) versus rigid domains (e.g., oxazole ring) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported enzymatic inhibition potencies?

- Methodological Answer : Variations in assay conditions (e.g., pH, ionic strength) are standardized using buffers like Tris-HCl (pH 7.4). Inter-laboratory reproducibility is tested via blind studies. For example, IC values for carbonic anhydrase inhibition may differ due to enzyme source (human recombinant vs. bovine) or substrate (4-nitrophenyl acetate vs. CO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.